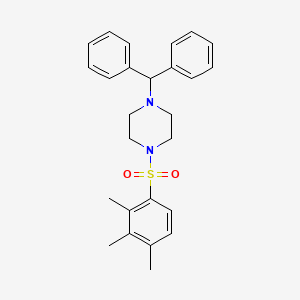
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, also known as TMB-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. TMB-4 is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis in cancer cells and potentially other types of cells as well.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have other biochemical and physiological effects. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is not widely available commercially, which could limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research involving 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine. One area of interest is its potential as an anti-cancer agent, with further investigation needed to determine its efficacy and safety in vivo. Additionally, further research could be done to explore the potential antimicrobial and anti-inflammatory properties of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, as well as its potential as a therapeutic agent for other diseases and conditions.
Métodos De Síntesis
The synthesis of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the reaction of diphenylmethyl chloride with 4-(2,3,4-trimethylbenzenesulfonyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in its final form.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further investigation as an anti-cancer agent.
Propiedades
IUPAC Name |
1-benzhydryl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPVNOJGAWZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

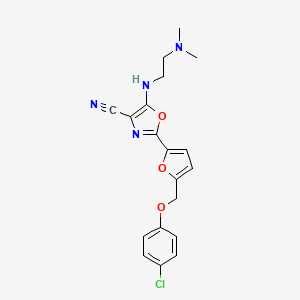
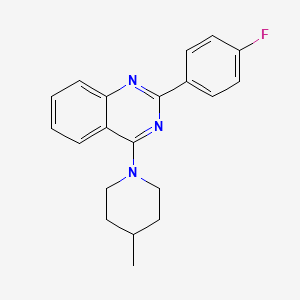
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)
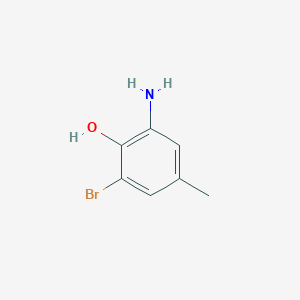
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
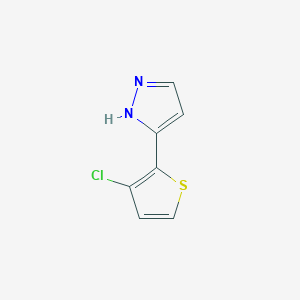
![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
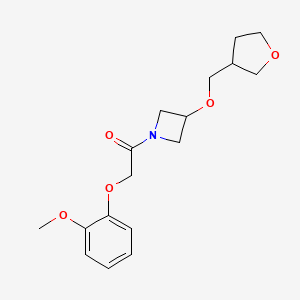
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)
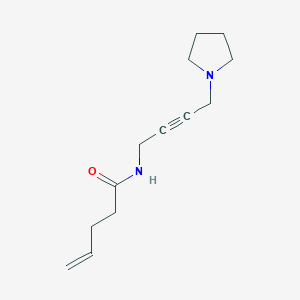
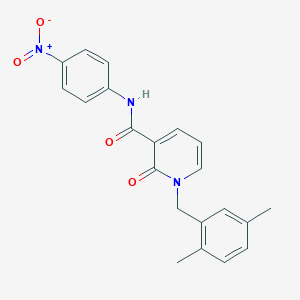
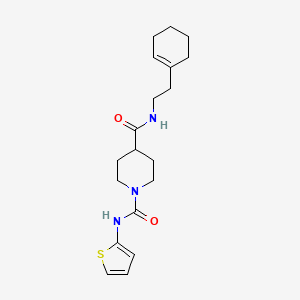
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)